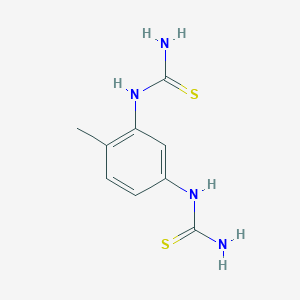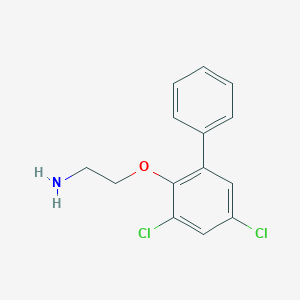
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine, also known as DPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of phenyl ether and has a molecular weight of 303.21 g/mol.
Applications De Recherche Scientifique
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is not fully understood. However, it has been proposed that 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine may interfere with the DNA synthesis and repair mechanisms of cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain oncogenes. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has also been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is high. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is also stable under a wide range of conditions, making it suitable for long-term storage. However, 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has some limitations. It is highly toxic and requires careful handling. Moreover, the mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine. One area of interest is the development of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine-based drugs for the treatment of cancer and viral infections. Another area of research is the study of the mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine. Understanding the molecular mechanisms underlying the biological activities of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine will provide insights into its potential therapeutic applications. Moreover, the synthesis of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine involves the reaction of 2,4-dichloro-6-phenylphenol with ethylenediamine in the presence of a base catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
1422-18-0 |
|---|---|
Nom du produit |
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine |
Formule moléculaire |
C14H13Cl2NO |
Poids moléculaire |
282.2 g/mol |
Nom IUPAC |
2-(2,4-dichloro-6-phenylphenoxy)ethanamine |
InChI |
InChI=1S/C14H13Cl2NO/c15-11-8-12(10-4-2-1-3-5-10)14(13(16)9-11)18-7-6-17/h1-5,8-9H,6-7,17H2 |
Clé InChI |
DSXSIVAORWAAQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)OCCN |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)OCCN |
Numéros CAS associés |
4673-58-9 (hydrochloride) |
Synonymes |
2,4-dichloro-6-phenylphenoxyethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



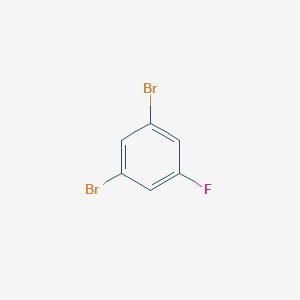
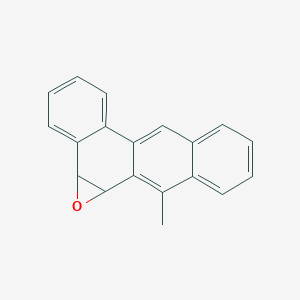
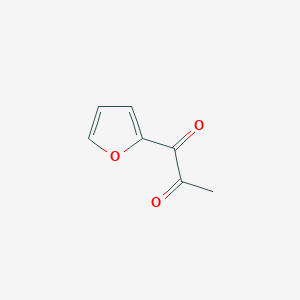
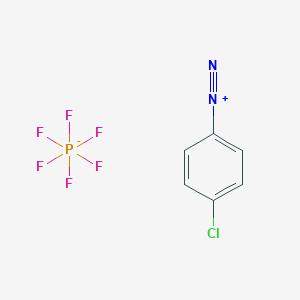
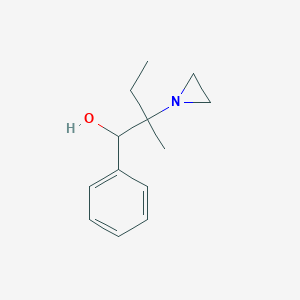
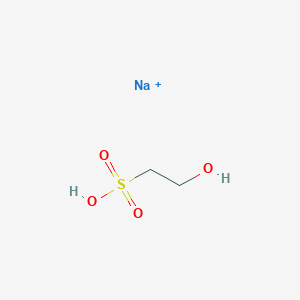
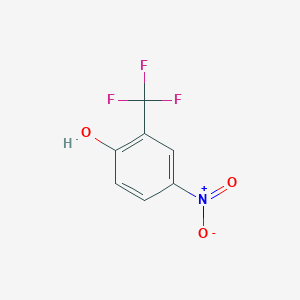
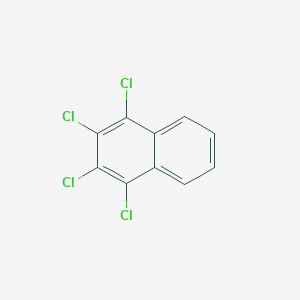
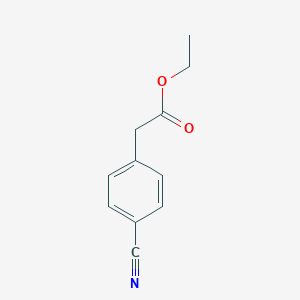
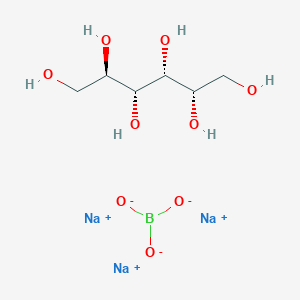
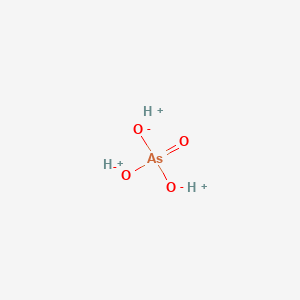
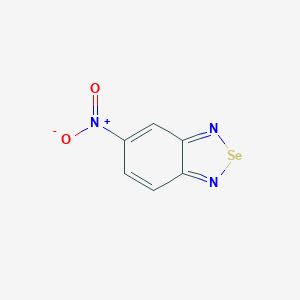
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
